molecular formula C6H4IN3 B3159835 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 864866-44-4

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3159835
CAS No.: 864866-44-4
M. Wt: 245.02 g/mol
InChI Key: KQTSOSULAYFHBH-UHFFFAOYSA-N
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Description

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features an iodine atom attached to a triazolo-pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary target of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, allowing tumor cells to escape from immune control .

Mode of Action

This compound interacts with IDO1 by binding to its active site . This interaction inhibits the catalytic activity of IDO1, preventing the conversion of tryptophan into kynurenines . This inhibition boosts the immune response and works in synergy with other immunotherapeutic agents .

Biochemical Pathways

The inhibition of IDO1 by this compound affects the kynurenine pathway . This pathway is the primary route of tryptophan catabolism, leading to the production of kynurenines . By inhibiting IDO1, this compound prevents the production of kynurenines, thereby disrupting the pathway .

Result of Action

The inhibition of IDO1 by this compound results in a boosted immune response . This can enhance the efficacy of existing immunotherapeutic drugs, making it a promising strategy in cancer immunotherapy .

Action Environment

The action of this compound is influenced by the tumor microenvironment . The overexpression of IDO1 in this environment can lead to a dysregulation of immune tolerance and immunity . Therefore, the efficacy and stability of this compound may be influenced by factors such as the level of IDO1 expression and the overall state of the tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The triazolo-pyridine scaffold can participate in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which can be leveraged for further functionalization. Its specific interactions with molecular targets like IDO1 also distinguish it from other triazolo-pyridine compounds .

Properties

IUPAC Name

7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTSOSULAYFHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g of 2-fluoro-4-iodo-pyridine and 5 ml of hydrazine monohydrate were dissolved in 6 ml of acetonitrile, and the mixture was stirred at 80° C. for 2 hours, and the solvents were distilled outunder reduced pressure. 5 ml of dimethylformamide and 3 ml of ethyl orthoformate were added to the residues, stirred at 150° C. for 2 hours, cooled down to room temperature and the reaction was stopped after adding water. The products were extracted with chloroform, and after drying with anhydrous sodium sulfate, the solvents were distilled outunder reduced pressure. The obtained residues were washed with ethyl acetate and 680 g of the above compound was obtained as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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